[Ala28]-|A Amyloid(25-35)
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Overview
Description
[Ala28]-|A Amyloid(25-35) is a synthetic peptide derived from the amyloid beta protein, which is associated with Alzheimer’s disease. This peptide is often used in research to study the aggregation and toxicity of amyloid beta, as it represents a core fragment of the full-length protein that is prone to forming amyloid fibrils.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Ala28]-|A Amyloid(25-35) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
While SPPS is the standard method for laboratory-scale synthesis, industrial production may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. The process is optimized for efficiency and cost-effectiveness, often involving automated synthesizers and high-throughput purification techniques.
Chemical Reactions Analysis
Types of Reactions
[Ala28]-|A Amyloid(25-35) can undergo various chemical reactions, including:
Oxidation: This reaction can modify methionine residues within the peptide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis or chemical modification techniques.
Major Products
The major products of these reactions depend on the specific modifications made. For example, oxidation of methionine residues results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.
Scientific Research Applications
[Ala28]-|A Amyloid(25-35) is widely used in scientific research, particularly in the fields of:
Chemistry: Studying the peptide’s aggregation properties and interactions with other molecules.
Biology: Investigating the mechanisms of amyloid beta toxicity and its role in neurodegenerative diseases.
Medicine: Developing therapeutic strategies to inhibit amyloid beta aggregation and toxicity.
Industry: Designing amyloid-based materials for various applications, such as biosensors and nanomaterials.
Mechanism of Action
The mechanism by which [Ala28]-|A Amyloid(25-35) exerts its effects involves its propensity to aggregate into amyloid fibrils. These fibrils can disrupt cellular membranes, induce oxidative stress, and trigger inflammatory responses. The peptide interacts with various molecular targets, including cell surface receptors and intracellular proteins, leading to cellular dysfunction and death.
Comparison with Similar Compounds
Similar Compounds
Amyloid beta (1-42): A longer peptide that includes the [Ala28]-|A Amyloid(25-35) sequence and is also prone to aggregation.
Amyloid beta (1-40): Another variant of amyloid beta that is commonly studied in Alzheimer’s research.
Amyloid beta (25-35): The non-modified version of the peptide, which lacks the alanine substitution at position 28.
Uniqueness
[Ala28]-|A Amyloid(25-35) is unique due to the specific substitution of alanine at position 28, which can influence its aggregation properties and interactions with other molecules. This modification allows researchers to study the effects of specific amino acid changes on the behavior of amyloid beta peptides.
Properties
Molecular Formula |
C42H74N12O14S |
---|---|
Molecular Weight |
1003.2 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C42H74N12O14S/c1-10-21(5)33(40(65)46-18-32(59)49-26(14-20(3)4)38(63)51-25(42(67)68)12-13-69-9)54-41(66)34(22(6)11-2)53-36(61)24(8)47-31(58)17-45-35(60)23(7)48-37(62)27(15-29(44)56)52-39(64)28(19-55)50-30(57)16-43/h20-28,33-34,55H,10-19,43H2,1-9H3,(H2,44,56)(H,45,60)(H,46,65)(H,47,58)(H,48,62)(H,49,59)(H,50,57)(H,51,63)(H,52,64)(H,53,61)(H,54,66)(H,67,68)/t21-,22-,23-,24-,25-,26-,27-,28-,33-,34-/m0/s1 |
InChI Key |
LHYHSZKQYBBRNC-MQMIXWJCSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)CN |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CN |
Origin of Product |
United States |
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